

Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the aromatic amine **2-Chloro-5-methylaniline** (CAS No. 95-81-8). A critical point of clarification is addressed at the outset: the requested synthesis of "**2-Chloro-5-methylaniline**" from "3-amino-4-chlorotoluene" is not a chemical transformation, as both names are recognized synonyms for the same compound. This guide elucidates the nomenclature, presents key physicochemical properties, and details a standard laboratory-scale synthesis route from a valid precursor, 4-Chloro-3-nitrotoluene. The information is intended to serve as a comprehensive resource for professionals engaged in chemical research and development.

Nomenclature and Structure Clarification

The chemical compound with the CAS Registry Number 95-81-8 is known by multiple IUPAC-permissible names, primarily "**2-Chloro-5-methylaniline**" and "3-amino-4-chlorotoluene".^{[1][2]} This synonymy arises from applying IUPAC naming conventions to different parent structures within the same molecule:

- Aniline Parent: When the amino (-NH₂) group is designated as the principal functional group at position 1, the compound is named as a substituted aniline. This results in the name **2-Chloro-5-methylaniline**.

- Toluene Parent: When the methyl (-CH₃) group is considered the base of the parent hydrocarbon (toluene), the compound is named as a substituted toluene. This leads to the name 3-amino-4-chlorotoluene.

Both names describe the identical molecular structure, as illustrated in the diagram below.

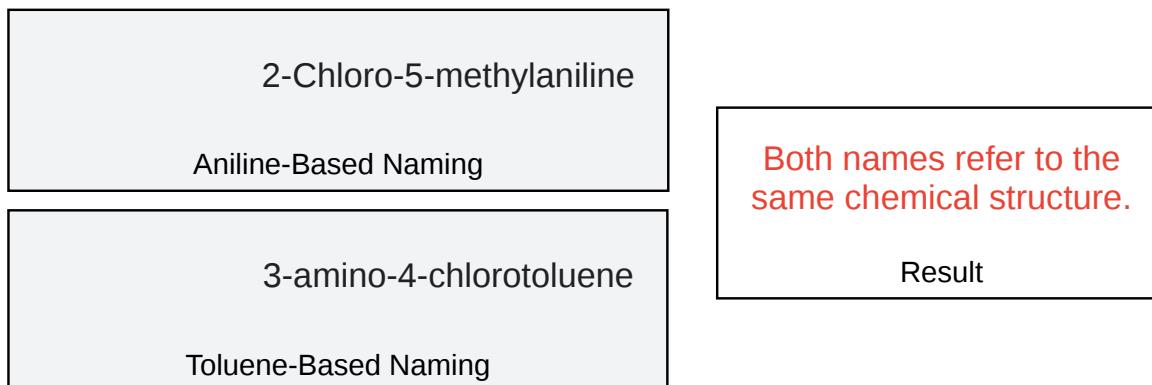
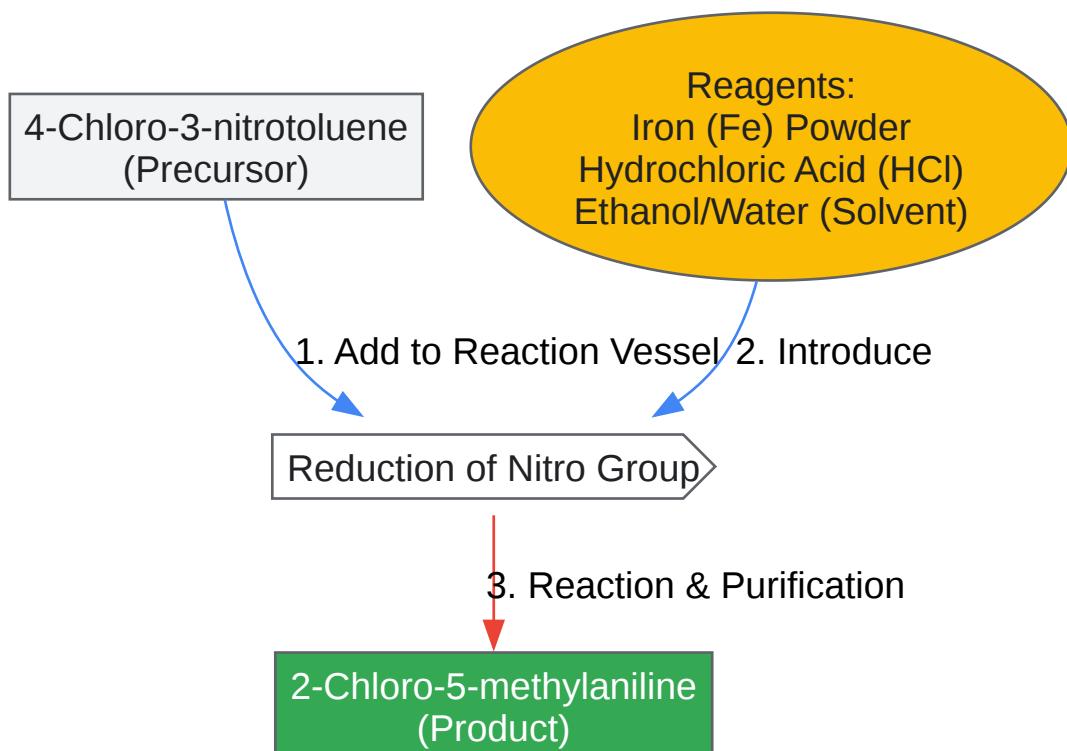


Figure 1: IUPAC Nomenclature of CAS 95-81-8

[Click to download full resolution via product page](#)

Figure 1: IUPAC Nomenclature of CAS 95-81-8

Physicochemical Properties


2-Chloro-5-methylaniline is a solid at room temperature with properties that are critical for its handling, storage, and application in synthesis.[3]

Property	Value	Reference(s)
CAS Number	95-81-8	[1] [4]
Molecular Formula	C ₇ H ₈ CIN	[3] [4]
Molecular Weight	141.60 g/mol	[3] [4]
Appearance	Powder or solid	[3]
Melting Point	29-33 °C (lit.)	[2] [3]
Boiling Point	228-230 °C (lit.)	[2] [3]
Flash Point	107 °C (224.6 °F) - closed cup	[3]
InChI Key	HPSCXFOQUFPEPE- UHFFFAOYSA-N	[1] [3]
SMILES	Cc1ccc(Cl)c(N)c1	[3]

Synthesis Pathway

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. For the synthesis of **2-Chloro-5-methylaniline**, the logical precursor is 4-Chloro-3-nitrotoluene. The transformation is typically achieved using a reducing agent like iron powder in an acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation.

The workflow below outlines the chemical transformation.

[Click to download full resolution via product page](#)

Figure 2: Synthesis Workflow

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol details the synthesis of **2-Chloro-5-methylaniline** from 4-Chloro-3-nitrotoluene, adapted from standard procedures for the reduction of nitroarenes.

5.1 Materials and Equipment

- Reactants: 4-Chloro-3-nitrotoluene, Iron powder (fine), Concentrated Hydrochloric Acid (HCl)
- Solvents: Ethanol, Water, Diethyl ether (or Ethyl acetate)
- Reagents for Workup: Sodium bicarbonate (NaHCO_3), Anhydrous sodium sulfate (Na_2SO_4)
- Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Buchner funnel, Rotary evaporator, Standard laboratory glassware

5.2 Procedure

- **Setup:** A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol) and ethanol (50 mL).
- **Addition of Iron:** Iron powder (13.0 g, 233 mmol, 4 eq.) is added to the flask, and the suspension is stirred vigorously.
- **Initiation of Reaction:** The mixture is heated to approximately 60-70 °C. Concentrated HCl (5 mL) mixed with water (15 mL) is added dropwise through the condenser over 20 minutes. An exothermic reaction should be observed.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Neutralization:** The mixture is cooled to room temperature and then slowly poured into a beaker containing a saturated solution of sodium bicarbonate (150 mL) to neutralize the excess acid and precipitate iron salts.
- **Filtration:** The resulting slurry is filtered through a pad of celite to remove the iron and iron oxide sludge. The filter cake is washed with two portions of diethyl ether (30 mL each).
- **Extraction:** The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether (50 mL each).
- **Purification:** The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product is obtained as an oil or solid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

5.3 Expected Yield While specific yield data for this exact transformation is not readily available in the cited literature, similar reductions of chloronitrotoluenes typically proceed with high efficiency.

Parameter	Expected Value
Yield	85-95%
Purity (crude)	>95%

Note: These are estimated values based on analogous chemical reactions. Actual yields may vary depending on experimental conditions.

Safety and Handling

2-Chloro-5-methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated fume hood.[3]
- Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
- Storage: Store in a well-ventilated place. Keep the container tightly closed. The material is combustible and should be stored accordingly.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylaniline | 95-81-8 [amp.chemicalbook.com]
- 3. 2-氯-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]

- To cite this document: BenchChem. [Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583412#synthesis-of-2-chloro-5-methylaniline-from-3-amino-4-chlorotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com